

Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Enniatin B1

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Compound of Interest

Compound Name: Enniatin B1

Cat. No.: B191170

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* fungi.^[1] It is recognized for its ionophoric properties, allowing it to transport cations across biological membranes.^{[2][3]} This activity makes **Enniatin B1** a potent tool for inducing and studying mitochondrial dysfunction. Its primary mechanism involves disrupting mitochondrial ion homeostasis, which triggers a cascade of events including mitochondrial membrane depolarization, oxidative stress, and the induction of apoptosis.^{[4][5][6][7]} These application notes provide a comprehensive overview of **Enniatin B1**'s effects on mitochondria and detailed protocols for its use in experimental settings.

Mechanism of Action

Enniatin B1's toxic effects are strongly linked to its activity as a potassium (K⁺) ionophore.^{[4][5][7]} It facilitates the influx of K⁺ into the mitochondrial matrix, leading to several key events that characterize mitochondrial dysfunction:

- **Mitochondrial Membrane Permeabilization and Depolarization:** The influx of K⁺ disrupts the electrochemical gradient across the inner mitochondrial membrane, causing a significant drop in the mitochondrial membrane potential ($\Delta\Psi_m$).^{[1][4][5]}

- **Uncoupling of Oxidative Phosphorylation:** The collapse of the $\Delta\Psi_m$ uncouples the electron transport chain from ATP synthesis, leading to a suppressed respiration rate and impaired cellular energy homeostasis.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- **Induction of Oxidative Stress:** The disruption of mitochondrial function leads to the overproduction of reactive oxygen species (ROS), a key factor in the onset of oxidative stress.[\[2\]](#)[\[4\]](#)[\[9\]](#) This can cause subsequent damage to lipids, proteins, and DNA.[\[4\]](#)
- **Altered Ca²⁺ Homeostasis:** **Enniatin B1** has been shown to damage mitochondrial Ca²⁺ retention capacity, further contributing to cellular stress and dysfunction.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- **Apoptosis Induction:** The mitochondrial damage initiated by **Enniatin B1** is a primary trigger for the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic genes like Bax and Caspase3, the downregulation of anti-apoptotic factors like Bcl2l1, and the activation of effector caspases such as caspase-3 and caspase-9.[\[4\]](#)

Data Presentation

The effects of **Enniatin B1** can vary depending on the cell type and concentration used. The following tables summarize quantitative data from various studies.

Table 1: Summary of **Enniatin B1** Effects on Mitochondrial and Cellular Parameters

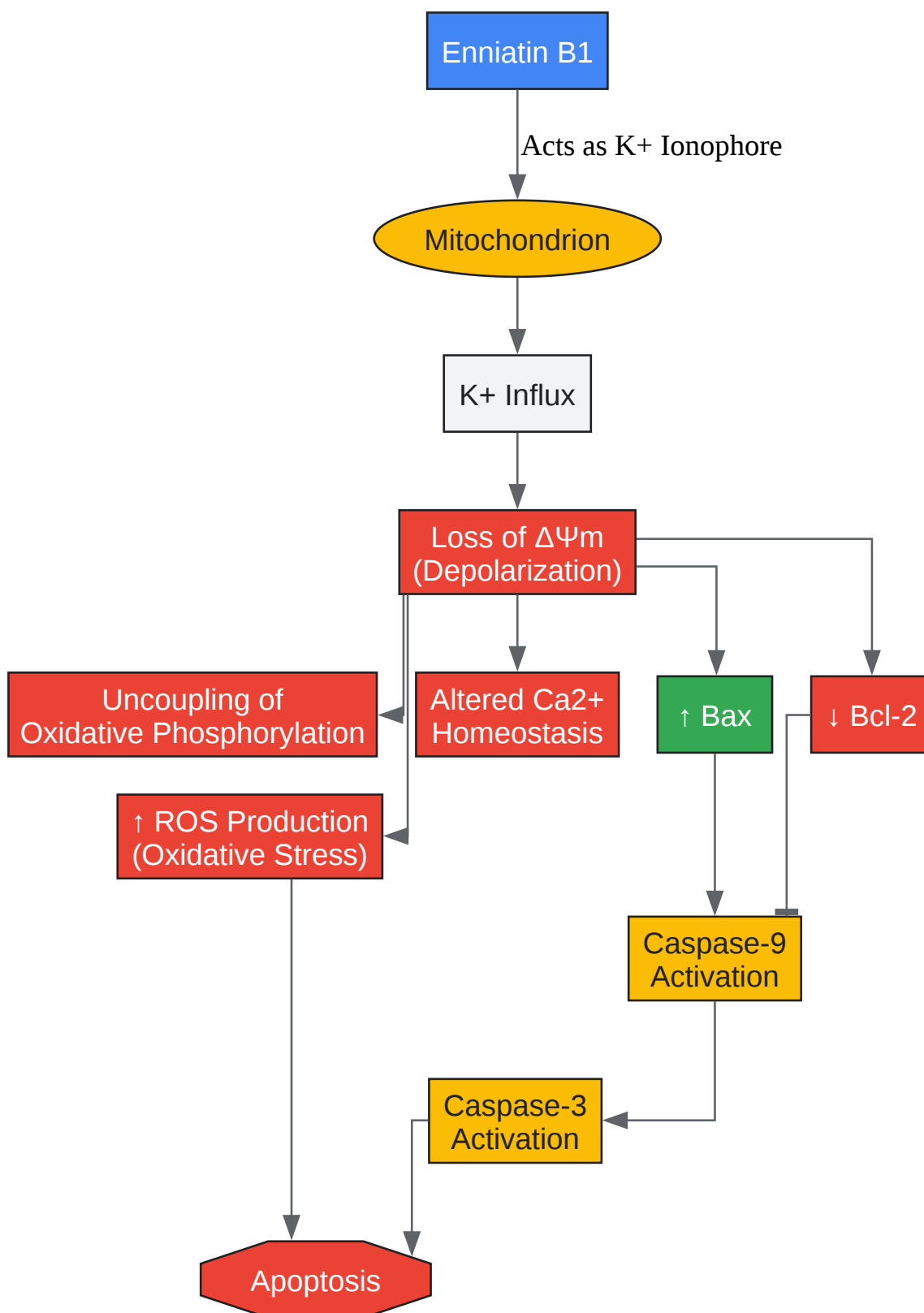
Cell Line	Concentration(s)	Exposure Time	Observed Effects	Reference(s)
Caco-2 (Human colorectal adenocarcinoma)	1.5 - 3 μ M	24 - 74 h	Loss of mitochondrial membrane potential ($\Delta\Psi$ m), increased ROS production, lipid peroxidation, apoptosis, and necrosis.	[4] [9]
H4IIE (Rat hepatoma)	~1 μ M	24 h	Increased caspase 3/7 activity, nuclear fragmentation (apoptosis), disruption of ERK signaling.	[10] [11]
SH-SY5Y (Human neuroblastoma)	0.1 - 10 μ M	Not specified	Alteration of Ca^{2+} homeostasis leading to caspase-induced apoptosis. No significant ROS overproduction or $\Delta\Psi$ m perturbation was recorded.	[4] [6]
Boar Spermatozoa	0.7 μ M (500 ng/mL)	4 days	Mitochondrial depolarization, blocked sperm motility.	[1] [4]

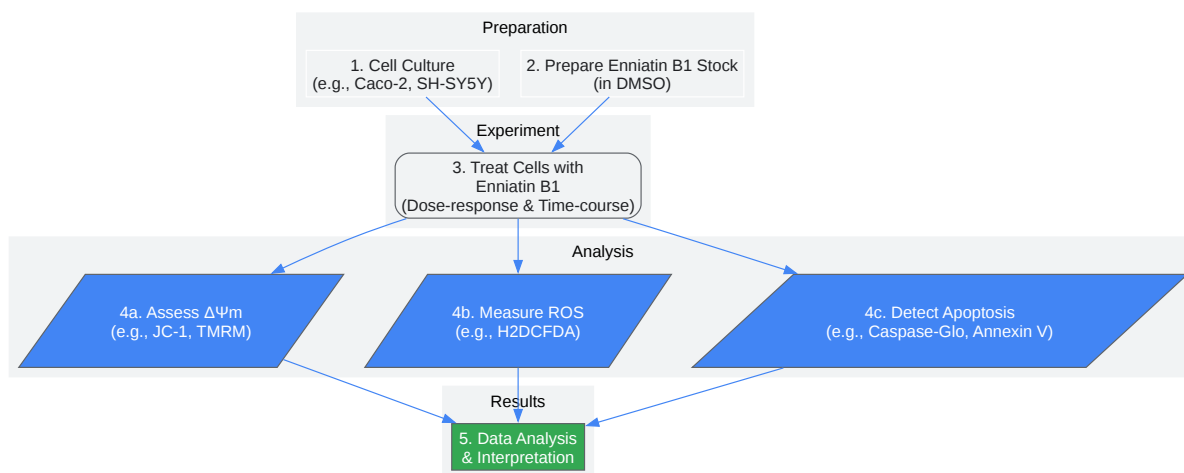
Mouse Blastocysts	1 - 10 μ M	Not specified	ROS overproduction, activation of caspase-3 and caspase-9, leading to apoptosis.	[4]
Pig Embryos	10, 25, 50 μ M	Not specified	Induction of apoptosis by destroying the anti-apoptosis signaling pathway.	[4]
HepG2 (Human liver carcinoma)	1.5 - 3 μ M	24 - 72 h	No significant effects on mitochondrial membrane potential or apoptosis were recorded.	[4]

Table 2: EC50 Values for **Enniatin B1** in Different Cancer Cell Lines

Cell Line	EC50 Value	Reference(s)
H4IIE	~1 - 2.5 μ M	[10][11]
HepG2	~10 - 25 μ M	[10][11]
C6 (Rat glioma)	~10 - 25 μ M	[10][11]

Signaling Pathway and Experimental Workflow





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